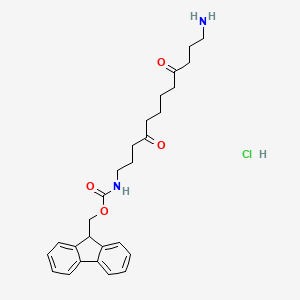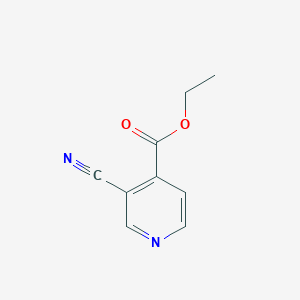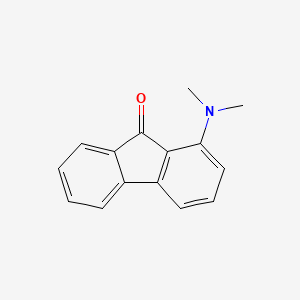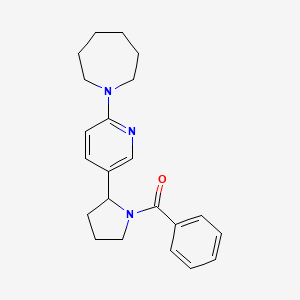
(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research This compound features a unique structure comprising an azepane ring, a pyridine ring, and a pyrrolidine ring, all connected to a phenyl methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a pyrrolidine derivative under specific conditions. The reaction often requires the use of a transition metal catalyst, such as palladium, to facilitate the coupling process . The reaction conditions may include:
Solvent: Commonly used solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 80°C to 120°C.
Time: The reaction time can vary but generally ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, THF, methanol, ethanol.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of kinase activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as kinases. The compound may inhibit or modulate the activity of these enzymes, thereby affecting various cellular pathways. This modulation can lead to changes in cell proliferation, apoptosis, and other critical cellular functions .
相似化合物的比较
Similar Compounds
- (2-(6-(Piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- (2-(6-(Morpholin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
Uniqueness
(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: stands out due to the presence of the azepane ring, which may confer unique biological properties compared to its analogs. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, potentially leading to unique therapeutic effects .
属性
分子式 |
C22H27N3O |
|---|---|
分子量 |
349.5 g/mol |
IUPAC 名称 |
[2-[6-(azepan-1-yl)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C22H27N3O/c26-22(18-9-4-3-5-10-18)25-16-8-11-20(25)19-12-13-21(23-17-19)24-14-6-1-2-7-15-24/h3-5,9-10,12-13,17,20H,1-2,6-8,11,14-16H2 |
InChI 键 |
AIUWHQIRQCVIIK-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C3CCCN3C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


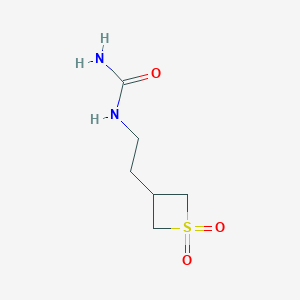

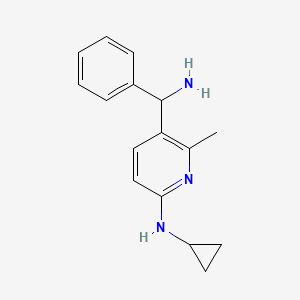


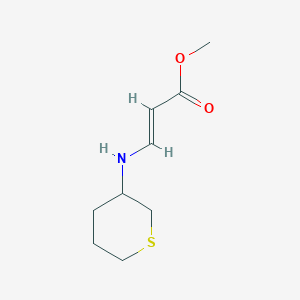
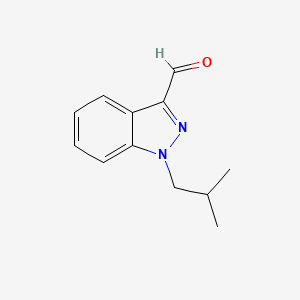
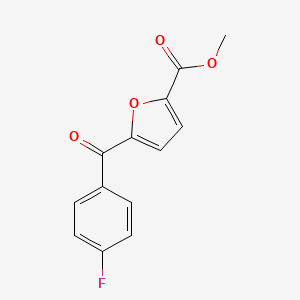

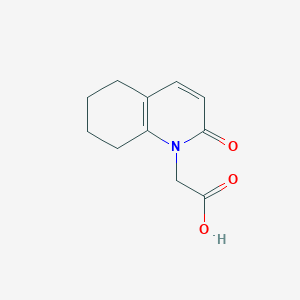
![3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15231545.png)
